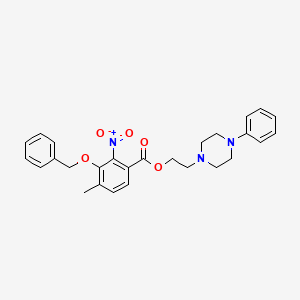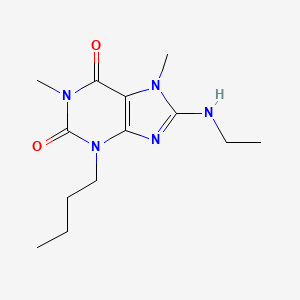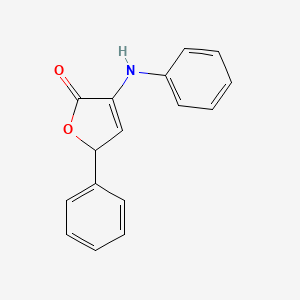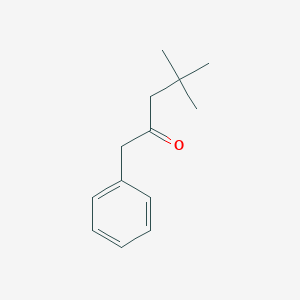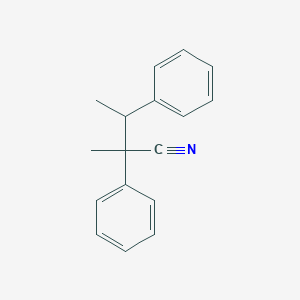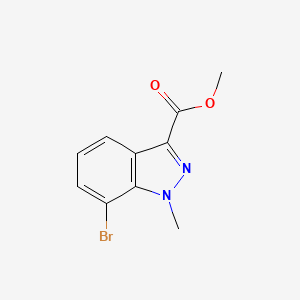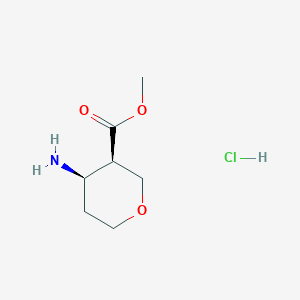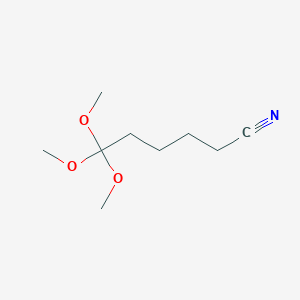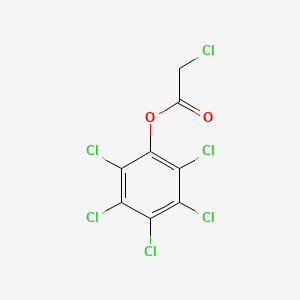
2,5-Bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 2,5-bis (1-aziridinyl)-3, 6-bis(3-hydroxy-1-piperidinyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including aziridinyl and hydroxy-piperidinyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis (1-aziridinyl)-3, 6-bis(3-hydroxy-1-piperidinyl)- typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps may include:
Formation of the cyclohexadiene-dione core: This can be achieved through cyclization reactions involving dienes and suitable oxidizing agents.
Introduction of aziridinyl groups: Aziridination reactions, often using aziridine precursors and catalysts, are employed to introduce aziridinyl groups at specific positions.
Addition of hydroxy-piperidinyl groups: This step may involve nucleophilic substitution or addition reactions using piperidine derivatives and appropriate conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:
Scaling up reaction conditions: Adjusting temperature, pressure, and concentration to suit large-scale production.
Purification techniques: Employing methods such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-bis (1-aziridinyl)-3, 6-bis(3-hydroxy-1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: The aziridinyl and hydroxy-piperidinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce diols.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Possible applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:
Molecular targets: Enzymes, receptors, or other biomolecules.
Pathways involved: The compound may modulate biochemical pathways related to its therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Cyclohexadiene-1,4-dione derivatives: Compounds with similar dione cores but different substituents.
Aziridinyl compounds: Molecules containing aziridinyl groups with varying functional groups.
Hydroxy-piperidinyl compounds: Compounds featuring hydroxy-piperidinyl groups in different configurations.
Uniqueness
The uniqueness of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis (1-aziridinyl)-3, 6-bis(3-hydroxy-1-piperidinyl)- lies in its combination of functional groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
59886-42-9 |
|---|---|
Fórmula molecular |
C20H28N4O4 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2,5-bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H28N4O4/c25-13-3-1-5-23(11-13)17-15(21-7-8-21)20(28)18(16(19(17)27)22-9-10-22)24-6-2-4-14(26)12-24/h13-14,25-26H,1-12H2 |
Clave InChI |
SZPADLAJHTVKFF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=C(C(=O)C(=C(C2=O)N3CC3)N4CCCC(C4)O)N5CC5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


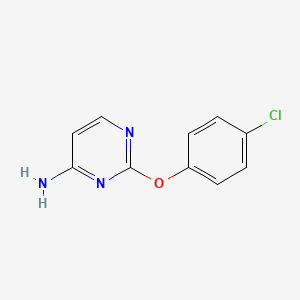
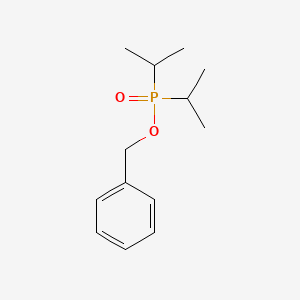
![1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one](/img/structure/B14001852.png)
